2,4,6-Cycloheptatrien-1-one, 5-nitroso-2,2'-hydrazodi-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Cycloheptatrien-1-one, 5-nitroso-2,2’-hydrazodi- is an organic compound with a unique structure that includes a seven-membered ring with three conjugated double bonds and a ketone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,6-Cycloheptatrien-1-one can be synthesized through various methods. One common method involves the oxidation of cycloheptatriene using selenium dioxide . Another method includes the indirect synthesis from tropinone via a Hofmann elimination followed by bromination .
Industrial Production Methods
Industrial production of 2,4,6-Cycloheptatrien-1-one typically involves large-scale oxidation processes using selenium dioxide or other oxidizing agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Cycloheptatrien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of 2,4,6-Cycloheptatrien-1-one can lead to the formation of cycloheptatriene.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Hydrogenation using catalysts like palladium on carbon can be employed.
Substitution: Bromine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using various nucleophiles.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2,4,6-Cycloheptatrien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4,6-Cycloheptatrien-1-one involves its interaction with molecular targets through its aromatic ring and ketone group. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropolone: 2-Hydroxy-2,4,6-cycloheptatrien-1-one, which has an additional hydroxyl group.
Cycloheptatriene: A related compound without the ketone group.
2-Chloro-2,4,6-cycloheptatrien-1-one: A chlorinated derivative of 2,4,6-Cycloheptatrien-1-one.
Uniqueness
2,4,6-Cycloheptatrien-1-one is unique due to its non-benzenoid aromatic properties and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
96954-33-5 |
---|---|
Molekularformel |
C14H11N3O3 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
5-nitroso-2-[2-(7-oxocyclohepta-1,3,5-trien-1-yl)hydrazinyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C14H11N3O3/c18-13-5-3-1-2-4-11(13)15-16-12-8-6-10(17-20)7-9-14(12)19/h1-9H,(H,15,18)(H,16,19) |
InChI-Schlüssel |
VSKXPPWZVGSTAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=O)C=C1)NNC2=CC=C(C=CC2=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.